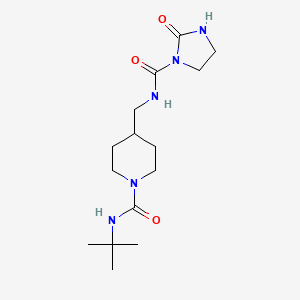
N-(tert-butyl)-4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H27N5O3 and its molecular weight is 325.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The molecular formula of N-(tert-butyl)-4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxamide is C_{14}H_{22}N_{4}O_{3}. Its structure features a piperidine ring substituted with a tert-butyl group and an imidazolidine-derived carboxamide moiety, which is pivotal for its biological interactions.
Research indicates that this compound exhibits various biological activities, primarily through the modulation of specific biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may contribute to its anti-inflammatory and anticancer properties.
- Cell Proliferation and Apoptosis : Studies suggest that it can induce apoptosis in cancer cells while inhibiting their proliferation, making it a candidate for cancer therapy.
Therapeutic Applications
- Anticancer Activity : Preliminary studies have demonstrated that this compound can inhibit tumor growth in various cancer models. For instance, in vitro assays revealed significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) cells.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models. It appears to modulate cytokine production and reduce the activation of inflammatory pathways.
- Neuroprotective Properties : Emerging evidence suggests potential neuroprotective effects, possibly through the modulation of neuroinflammatory processes.
In Vitro Studies
A series of in vitro experiments were conducted using cancer cell lines to evaluate the cytotoxic effects of the compound. The results indicated:
- IC50 Values : The IC50 values for A549 and MCF7 cells were found to be approximately 15 µM and 20 µM, respectively, indicating effective inhibition of cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| MCF7 | 20 |
In Vivo Studies
In vivo studies using mouse models demonstrated:
- Tumor Growth Inhibition : Mice treated with the compound showed a significant reduction in tumor volume compared to control groups.
- Biomarker Analysis : Immunohistochemical analysis revealed reduced expression levels of proliferation markers (Ki67) and increased apoptosis markers (Caspase-3).
Safety and Toxicity
Toxicological assessments have indicated that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term safety and potential side effects.
Propiedades
IUPAC Name |
N-tert-butyl-4-[[(2-oxoimidazolidine-1-carbonyl)amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O3/c1-15(2,3)18-14(23)19-7-4-11(5-8-19)10-17-13(22)20-9-6-16-12(20)21/h11H,4-10H2,1-3H3,(H,16,21)(H,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDAOSQTKVZXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)N2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













